5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound 5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic molecule featuring a furan ring substituted with a chlorophenyl group, a dioxane ring, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a Lewis acid catalyst.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and a carbonyl compound under acidic conditions.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the furan and dioxane intermediates are combined under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxane ring, potentially converting them to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives of the dioxane ring.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the chlorophenyl group suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl group could facilitate binding to hydrophobic pockets in proteins, while the dioxane ring might interact with polar residues.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)furan-2-ylacrylic acid: Similar in having a chlorophenyl group attached to a furan ring.
2-Methyl-2-phenyl-1,3-dioxane-4,6-dione: Shares the dioxane ring structure.
Uniqueness
The uniqueness of 5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a furan and a dioxane ring in the same molecule is relatively rare, providing unique opportunities for chemical and biological interactions.
Properties
Molecular Formula |
C22H15ClO5 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C22H15ClO5/c1-22(15-7-3-2-4-8-15)27-20(24)18(21(25)28-22)13-17-10-11-19(26-17)14-6-5-9-16(23)12-14/h2-13H,1H3 |
InChI Key |
HLZOLMQXLPMDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)O1)C4=CC=CC=C4 |
Origin of Product |
United States |
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